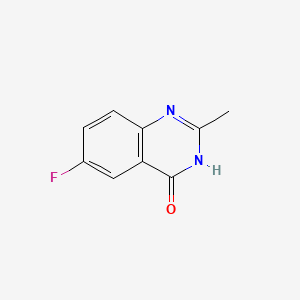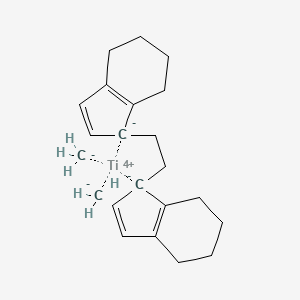
FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FSH receptor-binding inhibitor fragment (BI-10) is a potent antagonist of the follicle-stimulating hormone receptor (FSHR). This compound blocks the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level. FSH receptor-binding inhibitor fragment (BI-10) has shown potential in suppressing ovulation and causing follicular atresia in mice. Additionally, it has been investigated for its potential to restrain the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and estrogen receptor beta in the ovaries .
Vorbereitungsmethoden
FSH receptor-binding inhibitor fragment (BI-10) is synthesized using standard solid-phase Fmoc chemistry. The synthesis starts with Fmoc-amide resin, and the peptide is built step-by-step by adding protected amino acids. The final product is then cleaved from the resin and purified
Analyse Chemischer Reaktionen
FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .
Vergleich Mit ähnlichen Verbindungen
FSH receptor-binding inhibitor fragment (BI-10) is unique in its specific antagonistic action on the follicle-stimulating hormone receptor. Similar compounds include other low molecular weight modulators of the follicle-stimulating hormone receptor, such as corifollitropin alfa, which is a modified gonadotropin used in assisted reproduction . unlike corifollitropin alfa, which is an agonist, FSH receptor-binding inhibitor fragment (BI-10) acts as an antagonist, blocking the receptor’s activity. This unique action makes it valuable for research applications where inhibition of follicle-stimulating hormone activity is desired.
Eigenschaften
CAS-Nummer |
163973-98-6 |
|---|---|
Molekularformel |
C42H67N13O19 |
Molekulargewicht |
1058.07 |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI-Schlüssel |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)
![Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate](/img/structure/B575361.png)



![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)

